![molecular formula C22H20O4 B7960700 Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate](/img/structure/B7960700.png)
Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate: is a chemical compound known for its unique structural composition and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester, giving it distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate typically involves multi-step organic reactions:
Synthesis of Intermediate Compounds: : The synthesis begins with the preparation of intermediate compounds such as benzyloxyphenol and methoxybenzoic acid.
Esterification Reaction: : The methoxybenzoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the benzoate ester.
Coupling Reaction: : The benzoate ester is then coupled with benzyloxyphenol through a Friedel-Crafts acylation reaction, using an aluminum chloride (AlCl3) catalyst, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up by optimizing reaction conditions to increase yield and purity. This could involve:
Optimizing Reaction Temperature and Pressure: : Controlling temperature and pressure to enhance the rate of reaction.
Use of Continuous Flow Reactors: : Employing continuous flow reactors for efficient large-scale production.
Purification Techniques: : Utilizing techniques such as recrystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce hydroxyl groups, affecting its reactivity.
Reduction: : Reduction reactions can be used to remove oxygen-containing groups or add hydrogen atoms.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, modifying functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: : Can form hydroxylated derivatives.
Reduction: : Can produce deoxygenated or hydrogenated derivatives.
Substitution: : Can result in various substituted benzoate esters with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate has several applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic compounds.
Biology: : Potentially explored for its effects on biological systems, including enzyme interactions and cellular processes.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory or antioxidant effects.
Industry: : Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate is determined by its interaction with molecular targets and pathways, which include:
Molecular Targets: : Enzymes, receptors, or other biomolecules that the compound binds to or modifies.
Pathways Involved: : Specific biochemical or signaling pathways that the compound influences, leading to its observed effects.
Comparación Con Compuestos Similares
Comparing Methyl 4-[4-(benzyloxy)phenyl]-3-methoxybenzoate with other similar compounds highlights its uniqueness:
Similar Compounds
Methyl 4-[4-(ethoxy)phenyl]-3-methoxybenzoate
Methyl 4-[4-(methoxy)phenyl]-3-methoxybenzoate
Methyl 4-[4-(benzyloxy)phenyl]-3-hydroxybenzoate
Uniqueness: : The combination of the benzyloxy and methoxy groups attached to the phenyl ring in this compound provides it with specific chemical properties and reactivity that differ from its analogues, making it suitable for particular applications.
This compound’s distinct structure and properties make it a valuable substance in various scientific and industrial fields Its unique combination of functional groups enables diverse chemical reactions and potential applications
Propiedades
IUPAC Name |
methyl 3-methoxy-4-(4-phenylmethoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-21-14-18(22(23)25-2)10-13-20(21)17-8-11-19(12-9-17)26-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDYPBAYNJDYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B7960624.png)
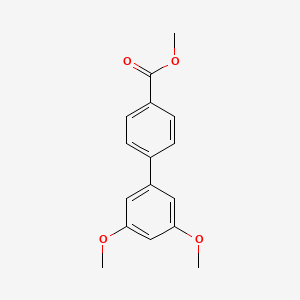
![[2-Chloro-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B7960648.png)
![methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate](/img/structure/B7960649.png)
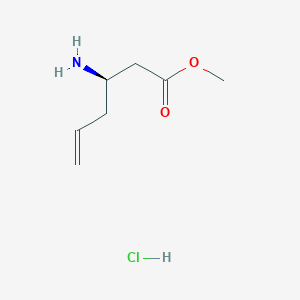
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate](/img/structure/B7960663.png)
![dicyclohexylamine 1,4-dimethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B7960671.png)
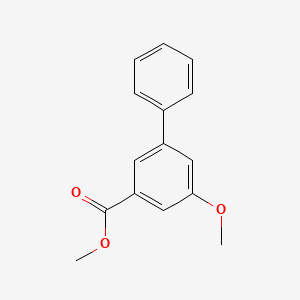
![Methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7960695.png)
![methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B7960708.png)
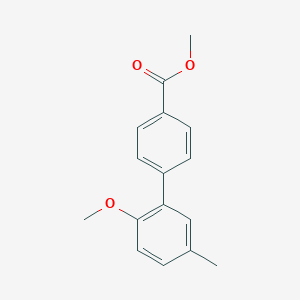
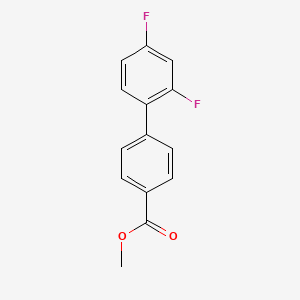
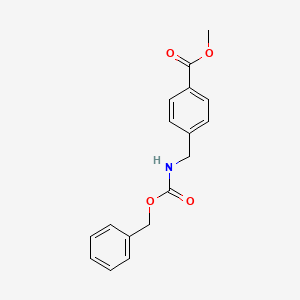
![Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate](/img/structure/B7960734.png)
